Welcome to the BenchChem Online Store!
molecular formula C11H14N2OS B8415356 4-[2-(Dimethylamino)ethoxy]phenyl isothiocyanate

4-[2-(Dimethylamino)ethoxy]phenyl isothiocyanate

Cat. No. B8415356
M. Wt: 222.31 g/mol
InChI Key: FZFKVFRCJHDVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for 1-[2-(4-isothiocyanato-phenoxy)-ethyl]-pyrrolidine but using 4-(2-dimethylamino-ethoxy)-phenylamine. Title compound: ES-MS: 223.0 [M+H]+; single peak at tR=6.52 min (System 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][CH2:9][CH2:10][N:11]2[CH2:15]CC[CH2:12]2)=[CH:6][CH:5]=1)=[C:2]=[S:3].CN(C)CCOC1C=CC(N)=CC=1>>[N:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][CH2:9][CH2:10][N:11]([CH3:12])[CH3:15])=[CH:6][CH:5]=1)=[C:2]=[S:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=C(OCCN2CCCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCOC1=CC=C(C=C1)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC=C(OCCN(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.